Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Vue d'ensemble

Description

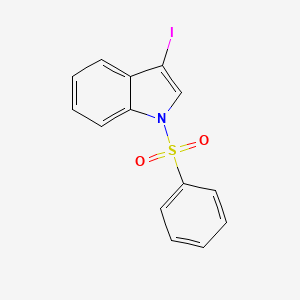

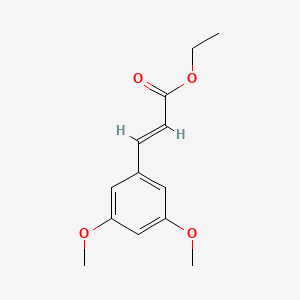

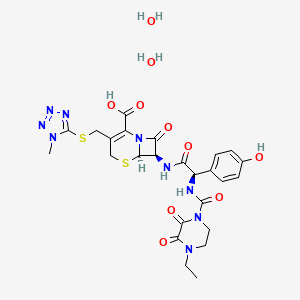

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 . The dihedral angle between the benzene and pyridine rings is 75.51° . The benzene and pyridine rings are both approximately planar .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been studied using single-crystal X-ray diffraction . The benzene and pyridine rings are both approximately planar, indicating that the pyridine N atom is not protonated .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves a stepwise process, beginning with the Hantzsch reaction to prepare diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, followed by aromatization to obtain the desired compound. This process highlights its foundational role in creating complex pyridine derivatives through chemical reactions (Li Gong-chun, 2013).

Coordination Chemistry

In coordination chemistry, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (H2L) has been employed to assemble metal-organic coordination polymers, demonstrating its utility in creating novel materials with potential applications in catalysis, photoluminescence, and material science. These polymers show interesting structural and functional properties, including unusual disorders and photoluminescence at room temperature (Kun-Lin Huang, 2008).

Antimicrobial Evaluation

Synthetic approaches have led to the creation of derivatives like diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which were evaluated for their antimicrobial properties. This research contributes to the exploration of new chemotherapeutic agents and underscores the compound's relevance in developing new antimicrobial drugs (O. Prakash et al., 2011).

Photophysical Properties

Research into the photophysical properties of related pyridine derivatives, such as the study of aminostyryl terpyridine derivatives, sheds light on the potential applications of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in the field of photophysics and materials science. These studies provide insight into the electronic properties and fluorescence behavior of pyridine derivatives, which could inform future applications in optical and electronic devices (P. Song et al., 2011).

Propriétés

IUPAC Name |

dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRODZECCHZZHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449818 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

CAS RN |

77234-00-5 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)